

Cy5.5 phosphoramidite excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy5.5 Phosphoramidite*

Cat. No.: *B12384503*

[Get Quote](#)

An In-Depth Technical Guide to **Cy5.5 Phosphoramidite**: Spectroscopic Properties and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the tools utilized in molecular biology and diagnostics is paramount. **Cy5.5 phosphoramidite** is a key reagent for the synthesis of fluorescently labeled oligonucleotides, enabling advancements in areas such as quantitative PCR (qPCR), in vivo imaging, and fluorescence resonance energy transfer (FRET) based assays. This guide provides a detailed overview of the excitation and emission spectra of **Cy5.5 phosphoramidite**, along with the experimental protocols for their determination and a visualization of its primary application in oligonucleotide synthesis.

Spectroscopic Properties of Cy5.5

Cy5.5 is a far-red emitting cyanine dye. When supplied as a phosphoramidite, it is ready for direct incorporation into synthetic oligonucleotides via automated solid-phase synthesis.[\[1\]](#)[\[2\]](#) The key spectral characteristics of Cy5.5 are summarized in the table below.

Property	Value
Excitation Maximum (λ_{ex})	694 nm[1][3]
Emission Maximum (λ_{em})	710 nm[1][3]
Molar Extinction Coefficient (ϵ)	198,000 L·mol ⁻¹ ·cm ⁻¹ [1][3]
Fluorescence Quantum Yield (Φ)	0.2[1][3]
Recommended Solvent	Acetonitrile[3]

Note: The exact spectral characteristics can be influenced by the local microenvironment, such as conjugation to an oligonucleotide and the solvent used.

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of Cy5.5-labeled oligonucleotides involves standard spectroscopic techniques. The following are generalized protocols for acquiring absorption and fluorescence emission spectra.

Measurement of Absorption Spectrum

The absorption spectrum is measured to determine the maximum absorption wavelength (λ_{ex}) and the molar extinction coefficient (ϵ).

Methodology:

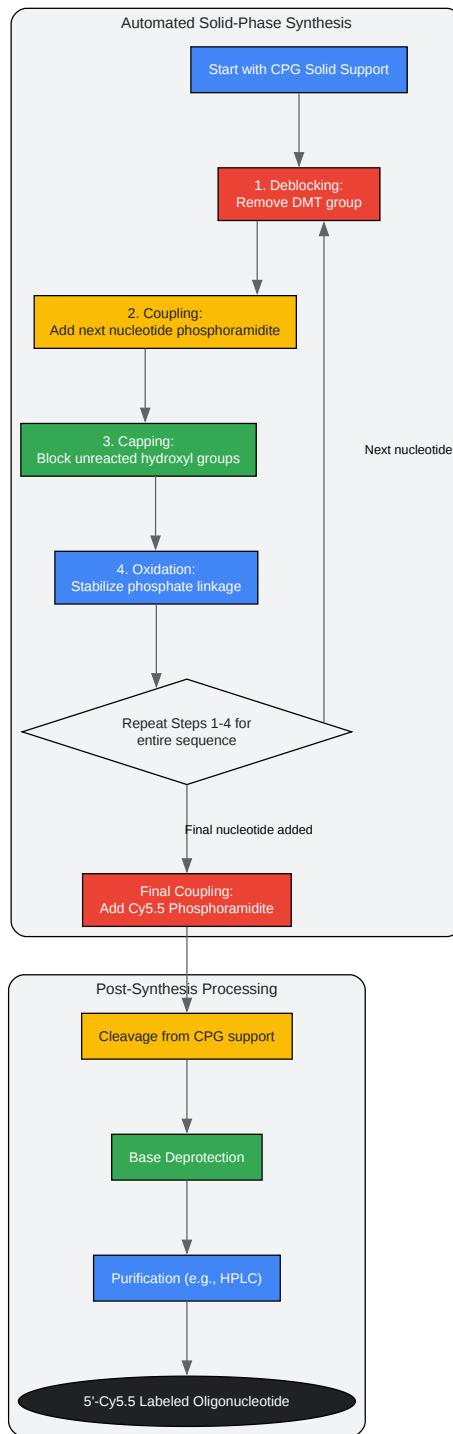
- **Sample Preparation:** A purified Cy5.5-labeled oligonucleotide is dissolved in an appropriate buffer or solvent, such as acetonitrile or nuclease-free water. A dilution series is prepared to ensure the absorbance reading is within the linear range of the spectrophotometer (typically between 0.1 and 1.0).[4]
- **Instrumentation:** A UV-Visible spectrophotometer is used for the measurement.
- **Data Acquisition:** The absorbance of the sample is scanned across a wavelength range that includes the expected peak for Cy5.5, typically from 450 nm to 750 nm.[4] A blank

measurement using the same solvent is taken to correct for background absorbance.

- Data Analysis: The wavelength at which the highest absorbance is recorded is the excitation maximum (λ_{ex}). The molar extinction coefficient can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{ex} , c is the molar concentration of the sample, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum is measured to determine the maximum emission wavelength (λ_{em}) and the fluorescence quantum yield (Φ).


Methodology:

- Sample Preparation: The same sample prepared for the absorption measurement can be used. It is crucial that the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- Instrumentation: A spectrofluorometer is used for this measurement.
- Data Acquisition: The sample is excited at its absorption maximum (e.g., 694 nm). The emission is then scanned over a wavelength range that is longer than the excitation wavelength, for instance, from 670 nm to 800 nm.^[4]
- Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_{em}). The fluorescence quantum yield is typically determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a similar emission range under identical experimental conditions. ^{[5][6]}

Application in Automated Oligonucleotide Synthesis

The most common application of **Cy5.5 phosphoramidite** is in the automated synthesis of fluorescently labeled DNA and RNA probes.^{[7][8]} The phosphoramidite chemistry allows for the efficient incorporation of the dye at the 5' terminus or at internal positions of the oligonucleotide.

The following diagram illustrates the workflow for the synthesis of a 5'-labeled oligonucleotide using **Cy5.5 phosphoramidite**.

[Click to download full resolution via product page](#)

Caption: Automated synthesis of a 5'-Cy5.5 labeled oligonucleotide.

This workflow begins with the oligonucleotide being synthesized on a solid support. Each cycle of nucleotide addition involves deblocking, coupling, capping, and oxidation. For 5'-labeling,

Cy5.5 phosphoramidite is added in the final coupling step.[2] Following synthesis, the oligonucleotide is cleaved from the support, and protecting groups are removed.[2] A final purification step, often high-performance liquid chromatography (HPLC), yields the pure, fluorescently labeled oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cyanine5.5 phosphoramidite, 5'-terminal | BroadPharm [broadpharm.com]
- 4. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 5. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cy5.5 phosphoramidite excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12384503#cy5-5-phosphoramidite-excitation-and-emission-spectra\]](https://www.benchchem.com/product/b12384503#cy5-5-phosphoramidite-excitation-and-emission-spectra)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com